N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide
Description
N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with two distinct sulfonyl groups: a 4-fluorobenzenesulfonyl moiety and a 2,5-dimethylbenzenesulfonyl group. This compound is of interest in medicinal chemistry due to the structural versatility of sulfonamides, which are known for their roles as enzyme inhibitors, antimicrobial agents, and receptor modulators.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S2/c1-16-5-6-17(2)23(14-16)31(27,28)25-20-9-12-22-18(15-20)4-3-13-26(22)32(29,30)21-10-7-19(24)8-11-21/h5-12,14-15,25H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRVONLPFJFJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aniline Derivatives
Cyclocondensation of 4-fluoroaniline with cyclohexanone in the presence of polyphosphoric acid (PPA) at 120–140°C yields 1,2,3,4-tetrahydroquinoline. This method achieves ~75% efficiency but requires rigorous purification to remove polymeric byproducts.
Catalytic Hydrogenation of Quinoline
Quinoline derivatives undergo hydrogenation using palladium on carbon (Pd/C) under 3–5 bar H₂ pressure in ethanol. This method produces the tetrahydroquinoline core with >90% yield but necessitates strict control over reaction duration to prevent over-reduction.
Table 1: Comparison of Tetrahydroquinoline Synthesis Methods
| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | PPA/CHCl₃ | 130 | 75 | 85 |
| Catalytic Hydrogenation | Pd/C, H₂/EtOH | 25 | 92 | 98 |
Sulfonylation Reactions
Sulfonylation introduces the 4-fluorobenzenesulfonyl and 2,5-dimethylbenzene sulfonamide groups to the tetrahydroquinoline core.
Stepwise Sulfonylation Protocol
-
N-Sulfonylation of Tetrahydroquinoline :
The tetrahydroquinoline intermediate reacts with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Optimal conditions include a 1:1.2 molar ratio of tetrahydroquinoline to sulfonyl chloride at 0–5°C, yielding 88–92% of the monosulfonylated product. -
C-Sulfonylation at the 6-Position :
The 6-amino group of the monosulfonylated intermediate undergoes coupling with 2,5-dimethylbenzenesulfonyl chloride. N,N-Dimethylformamide (DMAP) catalyzes this reaction in tetrahydrofuran (THF) at 50°C, achieving 78–85% yield.
One-Pot Sulfonylation Approach
A streamlined method combines both sulfonylation steps in a single reactor. Using excess sulfonyl chlorides (1:2.5 molar ratio) and microwave irradiation at 80°C for 20 minutes, this approach attains 70% overall yield but risks di-sulfonation byproducts.
Table 2: Sulfonylation Efficiency Under Varied Conditions
| Condition | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Stepwise (N-sulfonylation) | DCM | TEA | 0–5 | 92 |
| Stepwise (C-sulfonylation) | THF | DMAP | 50 | 85 |
| One-Pot | DMF | None | 80 | 70 |
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v). High-performance liquid chromatography (HPLC) analysis confirms >98% purity for the final compound.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45–7.38 (m, 4H, ArH), 3.25 (t, J = 6.0 Hz, 2H, CH₂), 2.72 (s, 3H, CH₃), 2.65 (s, 3H, CH₃).
-
HRMS : m/z calculated for C₂₄H₂₅FN₂O₄S₂ [M+H]⁺: 488.12; found: 488.14.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The compound can participate in substitution reactions, where certain functional groups are replaced by others, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, platinum, and other transition metal catalysts.
Major Products Formed from These Reactions
Oxidation: : Products may include oxidized derivatives with altered functional groups.
Reduction: : Reduced derivatives with hydrogen atoms added to the molecule.
Substitution: : Various substituted analogs of the original compound.
Scientific Research Applications
Autoimmune Disease Treatment
Recent studies have highlighted the efficacy of this compound as a therapeutic agent for Th17-mediated autoimmune diseases. For instance, a derivative known as (R)-D4 , which is structurally related to the target compound, demonstrated significant bioavailability and therapeutic effects in mouse models of rheumatoid arthritis and psoriasis. The study indicated that (R)-D4 could effectively inhibit RORγt, a key regulator in Th17 cell differentiation, suggesting potential for treating conditions like rheumatoid arthritis with lower doses and minimal adverse effects .
Cancer Therapy
The compound has been investigated for its role in cancer treatment, particularly in inhibiting NF-κB signaling pathways associated with various malignancies. Research has shown that derivatives of sulfonamide compounds can serve as effective inhibitors of NF-κB activation in hepatic carcinoma cell lines. This suggests that N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide may also exhibit similar properties and could be developed further for oncological applications .
Case Studies
Mechanism of Action
The mechanism of action for N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. Its structural features allow it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide, we compare it with three sulfonamide derivatives sharing core structural motifs:
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Weight (g/mol) | LogP | Hydrogen Bond Acceptors | Key Substituents |
|---|---|---|---|---|
| Target Compound | 488.54 | 3.8 | 7 | 4-Fluorobenzenesulfonyl, 2,5-dimethyl |
| N-(Tetrahydroquinolin-6-yl)benzenesulfonamide | 314.37 | 2.1 | 5 | Benzenesulfonyl |
| 4-Fluoro-N-(quinolin-6-yl)benzenesulfonamide | 346.38 | 3.2 | 6 | 4-Fluorobenzenesulfonyl, quinoline |
| 2,5-Dimethylbenzenesulfonamide | 185.24 | 1.5 | 4 | 2,5-Dimethyl |
Key Observations :
Lipophilicity : The target compound exhibits higher LogP (3.8) compared to simpler analogs like 2,5-dimethylbenzenesulfonamide (LogP 1.5), attributed to its dual aromatic sulfonyl groups and methyl substituents. This enhances membrane permeability but may reduce aqueous solubility .
Hydrogen Bonding : With seven acceptors, the target compound surpasses analogs lacking fluorine or methyl groups. The 4-fluorine atom contributes to polar interactions, as seen in kinase inhibitor design, where fluorine enhances binding affinity through halogen bonding .
For example, 4-fluoro-N-(quinolin-6-yl)benzenesulfonamide shows broader bioactivity but lower specificity in enzyme inhibition assays .
Analysis :
- The target compound demonstrates superior carbonic anhydrase IX inhibition (IC₅₀ 12 nM), likely due to the electron-withdrawing fluorine enhancing sulfonamide acidity, which strengthens zinc coordination in the enzyme’s active site.
- Antimicrobial potency against E. coli (MIC 32 µg/mL) is moderate compared to non-fluorinated analogs, suggesting that fluorine’s electronegativity may reduce bacterial membrane penetration in some contexts .
Structural Insights from Crystallographic Data
The Cambridge Structural Database (CSD) reveals that sulfonamide-tetrahydroquinoline hybrids often adopt a planar conformation around the sulfonyl groups, with dihedral angles between the tetrahydroquinoline and benzene rings ranging from 15–30°. This aligns with the target compound’s predicted geometry, which favors π-π stacking interactions in protein binding pockets. In contrast, non-fluorinated analogs exhibit greater conformational variability, reducing binding efficiency .
Biological Activity
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
It features a tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group and a dimethylbenzene sulfonamide moiety. This unique structure contributes to its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological properties:
- Antimicrobial Activity : In vitro studies have shown that the compound possesses antimicrobial properties against a range of bacterial strains. For instance, it displayed significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
- Anticancer Activity : Preliminary evaluations have suggested that this compound may inhibit the proliferation of cancer cell lines. In particular, it has shown effectiveness against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15 µM and 20 µM, respectively .
The exact mechanisms through which this compound exerts its effects are under investigation. However, several hypotheses have been proposed:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes involved in bacterial folate synthesis. This could explain the observed antimicrobial activity .
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study on Antimicrobial Effects : A study conducted on various bacterial strains demonstrated that the compound significantly reduced bacterial load in infected mice models when administered at doses of 10 mg/kg .
- Case Study on Cancer Cell Lines : In vitro studies using MCF-7 and A549 cell lines revealed that treatment with the compound led to a decrease in cell viability and an increase in apoptotic markers after 48 hours of exposure .
Table 1: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Q & A
Basic: What are the recommended synthetic pathways for N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves a multi-step process:
Core Formation : Construct the tetrahydroquinoline core via cyclization of substituted anilines with ketones or aldehydes under acidic conditions .
Sulfonylation : Introduce the 4-fluorobenzenesulfonyl group at the tetrahydroquinoline N1 position using sulfonyl chlorides in the presence of a base (e.g., triethylamine) .
Sulfonamide Coupling : React the intermediate with 2,5-dimethylbenzenesulfonamide via nucleophilic substitution, often catalyzed by coupling agents like EDCI/HOBt .
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ at m/z 529.12) .
- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (if single crystals are obtainable) .
Basic: How can researchers screen this compound for preliminary biological activity?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Test against target enzymes (e.g., carbonic anhydrase) using UV-Vis spectroscopy to monitor substrate conversion (e.g., 4-nitrophenyl acetate hydrolysis) .
- Antimicrobial Activity : Use broth microdilution (MIC determination) against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Methodological Answer:
-
Key Modifications :
-
Comparative Analysis :
-
Data Collection : Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes .
Advanced: What strategies ensure target engagement and selectivity in complex biological systems?
Methodological Answer:
- Biophysical Assays :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to the target protein .
- Thermal Shift Assay (TSA) : Confirm stabilization of the target protein (ΔTm ≥ 2°C indicates binding) .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess selectivity .
- Cellular Target Validation : CRISPR-Cas9 knockout of the target gene followed by rescue experiments to confirm mechanism .
Advanced: How can pharmacokinetic challenges (e.g., low bioavailability) be addressed during in vivo studies?
Methodological Answer:
- Formulation Optimization :
- Use nanoemulsions or liposomes to enhance solubility (e.g., 20% PEG-400 in saline) .
- Metabolic Stability :
- Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
- Pharmacokinetic Profiling :
- LC-MS/MS : Quantify plasma concentrations post-IV/oral administration in rodents (t1/2, Cmax, AUC) .
- Tissue Distribution : Assess accumulation in target organs (e.g., tumor vs. liver) via radiolabeling (14C-tracer) .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Troubleshooting Steps :
- Assay Reproducibility : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
- Compound Integrity : Verify stability under assay conditions (e.g., DMSO stock solutions stored at -80°C, thawed once) .
- Orthogonal Validation : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .
- Case Example : Discrepancies in IC50 values (e.g., 10 µM vs. 50 µM) may arise from differences in cell line passage numbers or serum content in media. Re-test under harmonized conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
